Methyl 2,3,4-trifluoro-5-methoxybenzoate
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Overview
Description
Methyl 2,3,4-trifluoro-5-methoxybenzoate is an organic compound with the molecular formula C9H7F3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-trifluoro-5-methoxybenzoate typically involves the esterification of 2,3,4-trifluoro-5-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-trifluoro-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2,3,4-trifluoro-5-methoxybenzoic acid.
Reduction: 2,3,4-trifluoro-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-trifluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3,4-trifluoro-5-methoxybenzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3,5-trifluoro-4-methoxybenzoate
- Methyl 2,4,5-trifluoro-3-methoxybenzoate
- Methyl 2-methoxybenzoate
Uniqueness
Methyl 2,3,4-trifluoro-5-methoxybenzoate is unique due to the specific arrangement of fluorine and methoxy groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
Biological Activity
Methyl 2,3,4-trifluoro-5-methoxybenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
This compound features a methoxy group and three fluorine atoms positioned on the benzene ring. The presence of these substituents significantly influences the compound's reactivity and biological properties. The trifluoromethyl groups enhance lipophilicity and may improve interactions with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets such as enzymes and receptors. These interactions can lead to significant biological responses, including cytotoxicity against cancer cells. The specific pathways and molecular targets vary depending on the context of use.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- IC50 Values : In vitro assays revealed IC50 values ranging from 2.1 to 9.8 µM against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
- Comparison with Sorafenib : The compound showed comparable or superior activity to sorafenib, a well-known anticancer drug, which has IC50 values of 3.4 µM for MCF-7 cells .
Apoptosis Induction
The compound also induces apoptosis in cancer cells. Studies indicate that treatment with this compound leads to:
- Increased levels of caspase-3 and caspase-9 , indicating activation of apoptotic pathways.
- A decrease in Bcl-2 , an anti-apoptotic protein, suggesting a shift towards pro-apoptotic signaling .
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how structural modifications influence biological activity:
- Fluorine Substitution : The trifluoromethyl groups enhance biological activity by improving binding affinity to target proteins.
- Methoxy Group : The presence of the methoxy group appears to play a role in modulating the compound's lipophilicity and overall bioactivity .
Table 1: Summary of Biological Activity Data
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 2.1 - 9.8 | Cytotoxicity |
This compound | HepG2 | 2.1 - 9.8 | Apoptosis Induction |
Sorafenib | MCF-7 | 3.4 | Reference Drug |
Case Studies
Several case studies demonstrate the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A study showed that this compound effectively inhibited cell growth and induced apoptosis at concentrations comparable to established drugs like sorafenib .
- VEGFR-2 Inhibition : The compound exhibited promising inhibitory activity against VEGFR-2 with IC50 values lower than those of sorafenib . This suggests potential applications in targeting angiogenesis in tumors.
Properties
Molecular Formula |
C9H7F3O3 |
---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
methyl 2,3,4-trifluoro-5-methoxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3 |
InChI Key |
ZWMNSHFKUTZUEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)F)F)F |
Origin of Product |
United States |
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